molecular formula C10H12ClNO B022533 2-Chloro-1-(pyridin-3-yl)pentan-1-one CAS No. 106430-51-7

2-Chloro-1-(pyridin-3-yl)pentan-1-one

Cat. No.: B022533
CAS No.: 106430-51-7
M. Wt: 197.66 g/mol
InChI Key: CGSAGNUPVSURIU-UHFFFAOYSA-N
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Description

2-Chloro-1-(pyridin-3-yl)pentan-1-one (CAS 106430-51-7) is an organic compound with the molecular formula C 10 H 12 ClNO and a molecular weight of 197.66 g/mol . This compound belongs to the important class of pyridine-containing ketones, which are recognized as versatile scaffolds and significant synthetic intermediates in organic and medicinal chemistry . The presence of both the electron-deficient pyridine ring and the reactive carbonyl group, further activated by the alpha-chloro substituent, makes this molecule a valuable bifunctional building block. It is designed for the synthesis of more complex molecular architectures, particularly in the development of potential agrochemicals and pharmaceuticals . Researchers can leverage its structure for various chemical transformations, including nucleophilic substitution and condensation reactions . As a key intermediate, it holds promise for creating diverse chemical libraries for drug discovery and the development of compounds with potential biological activity. This product is strictly for research use and is not intended for human or veterinary use.

Properties

CAS No.

106430-51-7

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-1-pyridin-3-ylpentan-1-one

InChI

InChI=1S/C10H12ClNO/c1-2-4-9(11)10(13)8-5-3-6-12-7-8/h3,5-7,9H,2,4H2,1H3

InChI Key

CGSAGNUPVSURIU-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CN=CC=C1)Cl

Canonical SMILES

CCCC(C(=O)C1=CN=CC=C1)Cl

Synonyms

1-Pentanone, 2-chloro-1-(3-pyridinyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its biological activity:

  • Antimicrobial Activity : Studies indicate that 2-Chloro-1-(pyridin-3-yl)pentan-1-one exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains with varying degrees of efficacy:
MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results suggest its potential as a lead structure for developing new antimicrobial agents.

  • Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms such as:
    • Cell Cycle Arrest : Disruption of the cell cycle leading to increased cell death.
    • Reactive Oxygen Species (ROS) Generation : Elevation of ROS levels contributing to cytotoxic effects on tumor cells.

Materials Science

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance the properties of materials, such as polymers and coatings.

Neuroprotective Effects

A study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could reduce neuronal loss and improve cognitive function in animal models, suggesting potential therapeutic applications for neurodegenerative diseases.

Inflammation Model

In a rodent model of inflammation, treatment with the compound resulted in decreased inflammatory markers and improved clinical scores. This highlights its potential role in managing inflammatory conditions.

Agrochemical Applications

The compound has been investigated for its use as a pesticide. Its structural properties allow it to interact effectively with biological targets, making it suitable for controlling pests in agricultural settings.

Research Findings and Structure–Activity Relationship (SAR)

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. SAR studies have indicated that modifications to the alkyl chain length and substitutions on the pyridine ring significantly impact potency and selectivity against target enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-Chloro-1-(pyridin-3-yl)pentan-1-one and related compounds:

Compound Name R1 (Carbonyl Position) R2 (C2 Position) Key Functional Groups
This compound Pyridin-3-yl Chlorine Pyridine ring, β-chloro substituent
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) Phenyl Pyrrolidinyl Phenyl ring, tertiary amine
MDPV (3,4-Methylenedioxypyrovalerone) 3,4-Methylenedioxyphenyl Pyrrolidinyl Benzodioxole ring, tertiary amine
4F-3Me-α-PVP (MFPVP) 4-Fluoro-3-methylphenyl Pyrrolidinyl Fluorophenyl, tertiary amine
2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one Pyridin-2-yl Benzyl, Phenyl Pyridine (N at C2), aromatic groups

Key Observations:

  • Pyridine vs.
  • Chlorine vs. Pyrrolidinyl: The β-chloro substituent replaces the pyrrolidinyl group found in α-PVP and MDPV, eliminating the tertiary amine critical for monoamine transporter inhibition (a hallmark of stimulant cathinones) . This suggests divergent pharmacological profiles.
  • Positional Isomerism: The pyridin-3-yl group differs from the pyridin-2-yl analog (), where nitrogen placement alters hydrogen-bonding patterns and crystal packing .

Physical and Chemical Properties

Property This compound α-PVP HCl MDPV HCl 4F-3Me-α-PVP HCl
Physical State Likely crystalline solid* White crystalline White crystalline Crystalline
Solubility (Polar Solvents) Moderate (inferred from pyridine) ~20 mg/mL in EtOH Soluble in H2O, MeOH Data limited
Stability Chlorine may increase hydrolytic stability Stable in dry conditions Stable as HCl salt Likely stable

*Inference: Pyridine-containing analogs (e.g., ) often form crystalline solids, with coloration (e.g., light yellow) depending on purity .

Electronic Effects:

  • The pyridine ring’s nitrogen participates in hydrogen bonding, as seen in crystal structures of related compounds (e.g., ), which may influence aggregation states .

Preparation Methods

Radical Pathway Selectivity

In radical alkylation, the chlorine atom’s electronegativity may polarize the alkyl radical, directing addition to the pyridine’s electron-deficient C3 position. Computational modeling using density functional theory (DFT), as applied to quinoline derivatives, could predict transition-state energies and optimize reaction coordinates.

Chlorination Regioselectivity

Enolate-directed chlorination favors the β-position due to hyperconjugative stabilization of the transition state. However, steric effects from the pyridine ring may reduce accessibility, necessitating bulky bases (e.g., LDA) to enhance β-site reactivity .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(pyridin-3-yl)pentan-1-one, and how can yield and purity be maximized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. Key considerations:

  • Chlorination Agents : Use POCl₃ or SOCl₂ for ketone chlorination, ensuring anhydrous conditions to avoid hydrolysis .
  • Solvent Selection : Dichloromethane or THF is preferred for stability and solubility .
  • Temperature Control : Maintain 0–5°C during exothermic reactions to suppress side products.
Method Yield (%) Purity (%) Key Conditions
Friedel-Crafts68–72>95AlCl₃ catalyst, 0°C, 12 h
Nucleophilic Substitution55–6090–93Pyridine base, THF, reflux

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for pyridin-3-yl protons (δ 8.5–9.0 ppm) and methylene signals adjacent to the carbonyl (δ 3.0–3.5 ppm) .
    • ¹³C NMR : Confirm the ketone carbonyl at ~200 ppm and pyridine carbons at 120–150 ppm .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 211.7 (calculated for C₁₁H₁₁ClNO⁺) .

Q. How should researchers purify this compound, and what solvents are compatible?

Methodological Answer:

  • Recrystallization : Use ethyl acetate/hexane (3:1) for high-purity crystals .
  • Column Chromatography : Silica gel with 20% ethyl acetate in hexane; monitor by TLC (Rf ~0.4) .
  • Avoid Protic Solvents : Methanol or water may hydrolyze the chloro group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate electrophilicity at the carbonyl carbon .
  • Transition State Analysis : Identify energy barriers for SN2 pathways using Gaussian or ORCA .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data for this compound?

Methodological Answer:

  • X-ray Crystallography : Validate bond lengths (e.g., C-Cl = 1.79 Å) and angles (e.g., C-C-Cl = 112°) against computational models .
  • Dynamic NMR : Detect conformational flexibility in solution if solid-state and solution data differ .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., 2-chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one) .

Q. How does steric hindrance from the pyridin-3-yl group influence stereochemical outcomes in reactions?

Methodological Answer:

  • Steric Maps : Generate using Mercury software to visualize spatial constraints around the ketone .
  • Kinetic vs. Thermodynamic Control : At low temperatures, bulky pyridine directs nucleophiles to less hindered sites .
  • Case Study : Compare with 2-chloro-1-(4-hydroxyphenyl)ethanone, where para-substitution reduces steric effects .

Q. What byproducts form during synthesis, and how are they identified and mitigated?

Methodological Answer:

  • Common Byproducts :
    • Di-chlorinated products : From over-reaction; suppress by limiting chlorinating agent .
    • Pyridine N-oxide : Oxidized under acidic conditions; avoid excess HCl .
  • Analytical Tools :
    • GC-MS : Detect low-concentration impurities (<1%) .
    • HPLC : Use C18 column with acetonitrile/water gradient .

Q. How do storage conditions affect the compound’s stability, and what degradation products arise?

Methodological Answer:

  • Stability Data :

    • -20°C, inert atmosphere : Stable for >6 months .
    • Room temperature : Hydrolyzes to 1-(pyridin-3-yl)pentan-1-one within 72 hours .
  • Degradation Pathways :

    Condition Degradation Product Mechanism
    MoistureHydroxyketoneNucleophilic hydrolysis
    Light exposureRadical dimerization byproductsPhotoinitiated coupling

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